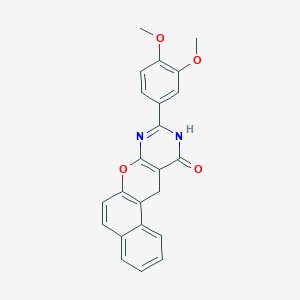![molecular formula C20H22N2O4S B6429942 1-[(3,4-dimethoxyphenyl)methyl]-3-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]urea CAS No. 2097909-66-3](/img/structure/B6429942.png)
1-[(3,4-dimethoxyphenyl)methyl]-3-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-Dimethoxyphenyl)-3-[2-(Furan-2-yl)-2-(Thiophen-2-yl)ethyl]urea, or 1,3-DMPTU, is an organosulfur compound that has been studied for its applications in scientific research. It is a chiral compound, meaning that it has two enantiomeric forms, and it has a variety of potential uses in the field of medicinal chemistry.
科学的研究の応用
1,3-DMPTU has been used in a variety of scientific research applications, including as a chiral ligand in catalytic asymmetric reactions, as a building block for drug synthesis, and as a scaffold for the synthesis of other organosulfur compounds. Additionally, it has been used as a substrate for the study of enzymes such as cytochrome P450 and as a reagent for the synthesis of other organosulfur compounds.
作用機序
1,3-DMPTU is believed to act as an inhibitor of the enzyme cytochrome P450. This enzyme is responsible for the metabolism of many drugs and other organic compounds, and it has been shown that 1,3-DMPTU can inhibit the activity of this enzyme in a dose-dependent manner. Additionally, 1,3-DMPTU has been shown to bind to the active site of the enzyme and to inhibit the binding of other substrates, thus preventing the enzyme from performing its normal metabolic functions.
Biochemical and Physiological Effects
1,3-DMPTU has been shown to have a variety of biochemical and physiological effects. In laboratory studies, it has been shown to inhibit the activity of the enzyme cytochrome P450, which can lead to decreased levels of certain drugs and other organic compounds in the body. Additionally, it has been shown to have antioxidant and anti-inflammatory effects, and it has been shown to reduce the expression of certain genes involved in inflammation.
実験室実験の利点と制限
The use of 1,3-DMPTU in laboratory experiments has a number of advantages. It is a relatively simple compound to synthesize, and it is stable enough to be stored for long periods of time. Additionally, it is a non-toxic compound and it is relatively inexpensive to purchase. However, there are some limitations to the use of 1,3-DMPTU in laboratory experiments. It is a relatively new compound, and so there is limited information available regarding its potential biological effects. Additionally, it is a chiral compound, and so the enantiomeric form used in experiments must be carefully selected in order to obtain the desired results.
将来の方向性
1,3-DMPTU has a wide range of potential applications in the field of medicinal chemistry, and there are a number of potential future directions for research. One potential direction is to further explore the mechanism of action of 1,3-DMPTU, in order to better understand how it affects the activity of cytochrome P450 and other enzymes. Additionally, further research could be done to explore the potential therapeutic applications of 1,3-DMPTU, such as its use as an antioxidant or anti-inflammatory agent. Finally, further research could be done to explore the potential synthetic applications of 1,3-DMPTU, such as its use as a building block for drug synthesis or as a scaffold for the synthesis of other organosulfur compounds.
合成法
1,3-DMPTU can be synthesized from two commercially available starting materials, 3,4-dimethoxyphenylacetonitrile and 2-furyl-2-thiophene ethyl thiourea. The reaction is carried out in the presence of a base, such as potassium carbonate, and a catalyst, such as palladium on carbon, in a solvent such as dimethylformamide. The reaction proceeds in two steps, with the first step involving the formation of a palladium-thiourea complex, and the second step involving the addition of the 3,4-dimethoxyphenylacetonitrile to the complex. The reaction is typically conducted at temperatures between 80 and 90°C for a few hours.
特性
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-3-[2-(furan-2-yl)-2-thiophen-2-ylethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S/c1-24-17-8-7-14(11-18(17)25-2)12-21-20(23)22-13-15(16-5-3-9-26-16)19-6-4-10-27-19/h3-11,15H,12-13H2,1-2H3,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMZAKJFSJRMBJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)NCC(C2=CC=CO2)C3=CC=CS3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3,4-Dimethoxyphenyl)methyl]-3-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]quinoxaline](/img/structure/B6429875.png)
![1-{[1-(5-bromofuran-2-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B6429877.png)
![1-[1-(4-bromothiophene-2-carbonyl)pyrrolidin-3-yl]-4-(methoxymethyl)-1H-1,2,3-triazole](/img/structure/B6429901.png)
![1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1-carbonyl}imidazolidin-2-one](/img/structure/B6429902.png)
![4-(methoxymethyl)-1-[1-(3,3,3-trifluoropropanesulfonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole](/img/structure/B6429907.png)
![5-fluoro-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}pyridine-3-carboxamide](/img/structure/B6429913.png)
![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B6429917.png)
![2-oxo-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}imidazolidine-1-carboxamide](/img/structure/B6429918.png)

![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-3-methoxybenzamide](/img/structure/B6429926.png)
![2-bromo-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-5-methoxybenzamide](/img/structure/B6429933.png)
![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide](/img/structure/B6429938.png)
![1-[(oxolan-2-yl)methyl]-3-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-2-one](/img/structure/B6429949.png)